1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester
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Overview
Description
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in various natural products and pharmaceuticals This particular compound is characterized by the presence of an indole core, a carboxylic acid group, a phenylsulfonyl group, and an ethyl ester moiety
Preparation Methods
The synthesis of 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole derivatives. In this method, phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The subsequent introduction of the carboxylic acid, phenylsulfonyl, and ethyl ester groups can be achieved through various functional group transformations and coupling reactions .
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts, protective groups, and purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester has several scientific research applications:
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound’s structure makes it a candidate for drug development and medicinal chemistry research.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester involves its interaction with various molecular targets and pathways. The indole core is known to interact with multiple receptors and enzymes, influencing biological processes. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity towards certain targets. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications .
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester can be compared with other indole derivatives such as:
1H-Indole-3-carboxylic acid, 1-(4-fluorophenyl)methyl ester: This compound has a similar indole core but differs in the substituent groups, which may result in different chemical and biological properties.
1H-Indole-3-carboxylic acid, 1-(phenylmethyl)-, 1-naphthalenyl ester: Another related compound with variations in the ester and phenyl groups, leading to unique characteristics.
Properties
CAS No. |
80360-15-2 |
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Molecular Formula |
C17H15NO4S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 1-(benzenesulfonyl)indole-3-carboxylate |
InChI |
InChI=1S/C17H15NO4S/c1-2-22-17(19)15-12-18(16-11-7-6-10-14(15)16)23(20,21)13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
InChI Key |
OXYQSCWGVLKSEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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